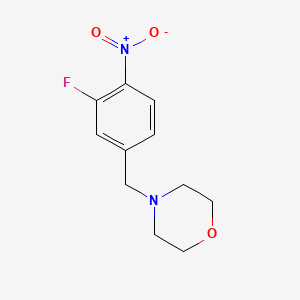

4-(3-Fluoro-4-nitrobenzyl)morpholine

Description

BenchChem offers high-quality 4-(3-Fluoro-4-nitrobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-nitrobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIOGCCQBJMRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460943 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552883-91-7 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Fluoro-4-nitrobenzyl)morpholine: Chemical Properties & Synthetic Utility

This guide details the chemical properties, synthesis, and reactivity of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a versatile intermediate in medicinal chemistry.

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a bifunctional building block widely employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibiotics. Its structure features a morpholine ring linked via a methylene spacer to a 3-fluoro-4-nitrobenzene core.

This molecule is chemically distinct from its "phenyl" analog (a direct Linezolid precursor) due to the benzylic methylene linker, which imparts unique flexibility and alters the electronic influence of the morpholine nitrogen on the aromatic ring. Its core value lies in the ortho-fluoro nitro motif, enabling orthogonal functionalization: nucleophilic aromatic substitution (SNAr) at the fluorine position and reduction at the nitro position.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 4-[(3-Fluoro-4-nitrophenyl)methyl]morpholine | |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | |

| Molecular Weight | 240.23 g/mol | |

| Physical State | Solid (Pale yellow to orange) | Typical for nitroaromatics |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low in Water | Lipophilic benzylic amine |

| pKa (Calc) | ~7.5 (Morpholine nitrogen) | Protonatable in acidic media |

| Key Precursor | 3-Fluoro-4-nitrobenzyl bromide | CAS: 131858-37-2 |

| Reactivity Class | Dual reactivity |

Synthetic Pathways

The industrial and laboratory preparation of 4-(3-Fluoro-4-nitrobenzyl)morpholine follows a convergent route starting from 3-fluoro-4-nitrotoluene . The pathway involves radical bromination followed by nucleophilic substitution (

Mechanism & Logic

-

Radical Bromination: The methyl group of 3-fluoro-4-nitrotoluene is activated by the electron-withdrawing nitro group, facilitating radical bromination (Wohl-Ziegler reaction) to form the benzyl bromide.

-

Nucleophilic Substitution: Morpholine acts as a secondary amine nucleophile, displacing the benzylic bromide. A weak base (

) is used to scavenge the HBr byproduct, driving the equilibrium forward.

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthetic route from commercially available precursors.

Reactivity & Functionalization

The strategic value of this compound lies in its ability to serve as a branch point in library synthesis. The fluorine atom (ortho to nitro) and the nitro group itself offer two distinct reaction vectors.

Vector A: Nucleophilic Aromatic Substitution ( )

The nitro group at position 4 is a strong electron-withdrawing group (EWG). It activates the fluorine at position 3 towards displacement by nucleophiles (amines, alkoxides, thiols).

-

Condition: Mild basic conditions (e.g.,

, DMF, 60°C). -

Utility: Allows the introduction of diverse side chains before reducing the nitro group.

Vector B: Nitro Reduction

The nitro group can be reduced to an aniline (primary amine) using catalytic hydrogenation or dissolving metal reductions.

-

Condition:

, Pd/C (MeOH) or Fe/NH₄Cl. -

Utility: Generates a nucleophilic aniline for amide coupling (common in kinase inhibitor synthesis).

Reactivity Flowchart (DOT Visualization)

Figure 2: Divergent reactivity pathways enabling library generation.

Experimental Protocols

Protocol 1: Synthesis from Benzyl Bromide

Use this protocol to generate the core scaffold.

-

Reagents:

-

3-Fluoro-4-nitrobenzyl bromide (1.0 equiv)[1]

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Acetonitrile (ACN) or DMF (0.2 M concentration)

-

-

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzyl bromide in ACN.

-

Add

followed by the dropwise addition of morpholine at 0°C. -

Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Generally yields a solid that can be recrystallized from Ethanol/Hexanes or used crude if purity >95%.

-

Protocol 2: Nitro Reduction (Iron-Mediated)

Preferred for substrates sensitive to hydrogenation.

-

Reagents:

-

4-(3-Fluoro-4-nitrobenzyl)morpholine (1.0 equiv)

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (

, 5.0 equiv) -

Ethanol/Water (4:1 ratio)

-

-

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add Fe powder and

. -

Heat to reflux (approx. 70–80°C) for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

and extract with DCM. -

Yield: Typically quantitative conversion to the aniline.

-

Safety & Stability

-

Lachrymator Warning: The precursor 3-fluoro-4-nitrobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Handle exclusively in a fume hood.

-

Stability: The morpholine benzylic bond is stable under standard basic and acidic conditions but can degrade under strong oxidative conditions (e.g.,

). -

Storage: Store the final morpholine derivative in a cool, dry place. It is generally stable at room temperature for months.

References

-

PubChem. 4-(4-Nitrobenzyl)morpholine Compound Summary. (Analogous structure data). Retrieved from [Link]

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for and Benzylic substitution mechanisms).

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine molecular structure

Title: Chemical Architecture and Synthetic Utility of 4-(3-Fluoro-4-nitrobenzyl)morpholine: A Scaffold for Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a versatile heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. Unlike its direct phenyl-linked analogs (common in Linezolid-type antibiotics), this benzyl-linked scaffold serves as a flexible, solubilizing linker in kinase inhibitors and GPCR ligands. This document details its structural pharmacophore, validated synthetic protocols, and downstream transformation into the privileged aniline intermediate.[1]

Molecular Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each contributing specific physicochemical properties essential for drug design.

| Domain | Structural Feature | Medicinal Chemistry Function |

| A | Morpholine Ring | Solubilizer: The ether oxygen acts as a hydrogen bond acceptor, while the saturated ring disrupts planarity, improving aqueous solubility ( |

| B | Methylene Bridge | Flexibility: The benzylic |

| C | Fluoro-Nitro Core | Electronic Modulation: The fluorine atom (C3) exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and blocking metabolic oxidation at the ortho-position. The nitro group (C4) is a "masked" amine, serving as the handle for further elaboration. |

Electronic Environment

The juxtaposition of the fluorine atom ortho to the nitro group creates a highly polarized electronic environment. The fluorine atom’s electronegativity pulls density from the ring, while the nitro group engages in resonance withdrawal. This setup makes the nitro group susceptible to facile reduction, yet the benzyl position remains stable against oxidative dealkylation under standard conditions.

Synthetic Protocol: Alkylation

The most robust synthesis involves the nucleophilic substitution of 3-fluoro-4-nitrobenzyl bromide with morpholine . This is a standard

Reagents & Stoichiometry[2][3]

-

Substrate: 3-Fluoro-4-nitrobenzyl bromide (1.0 eq)

-

Nucleophile: Morpholine (1.1 – 1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Temperature:

(Room Temperature)

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 3-fluoro-4-nitrobenzyl bromide (1.0 eq) and anhydrous ACN (

). -

Base Addition: Add

(2.0 eq) to the solution. The mixture will appear as a suspension. -

Nucleophile Addition: Cool the mixture to

(ice bath). Add morpholine (1.1 eq) dropwise over 10 minutes to control the exotherm. -

Reaction: Remove the ice bath and stir at RT for 2–4 hours.

-

Process Control: Monitor via TLC (30% EtOAc/Hexane). The starting bromide (

) should disappear, and a new polar spot (

-

-

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water (

) and brine (

-

-

Purification: If necessary, purify via flash column chromatography (

, Gradient: 0–50% EtOAc in Hexanes).

Critical Troubleshooting

-

O-Alkylation vs. N-Alkylation: Morpholine is a secondary amine; O-alkylation is not a risk here. However, over-alkylation (formation of quaternary ammonium salts) is minimized by keeping the benzyl halide as the limiting reagent.

-

Lachrymator Warning: Benzyl halides are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.

Downstream Transformation: Nitro Reduction

The primary utility of this scaffold is the reduction of the nitro group to generate 4-(morpholinomethyl)-2-fluoroaniline . This aniline is a "privileged structure" for amide coupling reactions to generate kinase inhibitors.

Recommended Reduction Protocol (Hydrogenation)

-

Catalyst: 10% Pd/C (5–10 wt% loading)

-

Hydrogen Source:

balloon (1 atm) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol or Ethanol

-

Time: 4–12 hours

Mechanism:

-

Adsorption of the nitro-aromatic onto the Pd surface.

-

Stepwise reduction:

. -

Note: The benzylic C-N bond is generally stable to standard hydrogenolysis conditions, unlike benzyl amines attached to primary nitrogens, because the morpholine nitrogen is tertiary.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent activation of the scaffold for drug discovery applications.

Caption: Synthetic workflow from halide precursor to functionalized aniline intermediate.

Analytical Characterization Data (Expected)

Researchers should validate the structure using the following spectroscopic markers.

| Technique | Signal Marker | Interpretation |

| 1H NMR | Benzylic | |

| 1H NMR | Morpholine O- | |

| 1H NMR | Morpholine N- | |

| 1H NMR | Aromatic H (C5): The proton ortho to the nitro group is highly deshielded. | |

| LC-MS | Positive Mode: Expect a strong parent ion peak (approx. MW 240.2). |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 218301-62-3 (Analogous Phenyl Structure). Retrieved from [Link]

- Note: While the specific benzyl CAS is often proprietary in vendor catalogs, the physical properties and spectral data of the phenyl analog provide a baseline for the morpholine ring signals.

-

Organic Chemistry Portal. Synthesis of Morpholines and Alkylation Reactions. Retrieved from [Link]

- Source for precursor handling and safety d

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine CAS number 552883-91-7

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Fluoro-4-nitrobenzyl)morpholine (CAS 552883-91-7), a critical pharmacophore building block used in the synthesis of small-molecule kinase inhibitors and bioactive heterocycles.

Distinct from its phenyl-linked analog (a Linezolid intermediate), this benzyl -linked congener serves a specific function in medicinal chemistry: it introduces a solubilizing morpholine moiety via a metabolically stable methylene bridge, while the 3-fluoro-4-nitro motif primes the molecule for subsequent reduction and coupling reactions. This guide details its physicochemical properties, validated synthesis protocols, and downstream utility in drug development.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 4-(3-Fluoro-4-nitrobenzyl)morpholine |

| CAS Number | 552883-91-7 |

| Molecular Formula | C₁₁H₁₃FN₂O₃ |

| Molecular Weight | 240.23 g/mol |

| Appearance | Yellow to orange crystalline solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key Functional Groups | Nitro (reduction precursor), Fluorine (metabolic blocker/electronic tuner), Morpholine (solubility enhancer) |

Synthetic Utility & Mechanism[7]

The synthesis of CAS 552883-91-7 typically proceeds via a nucleophilic substitution (

Reaction Mechanism

The morpholine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon. The reaction is facilitated by a weak base to neutralize the hydrobromic acid byproduct.

Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 552883-91-7.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine on a 10 mmol scale.

Materials

-

Precursor: 3-Fluoro-4-nitrobenzyl bromide (2.34 g, 10 mmol)

-

Reagent: Morpholine (1.05 g, 12 mmol, 1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol, 1.5 eq) -

Solvent: Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the

in anhydrous MeCN. -

Addition: Add morpholine dropwise to the suspension at room temperature (20-25°C).

-

Substrate Addition: Cool the mixture to 0°C (ice bath) to control exothermicity. Slowly add 3-Fluoro-4-nitrobenzyl bromide portion-wise over 10 minutes.

-

Expert Insight: The benzylic bromide is a potent lachrymator and skin irritant. Handle in a fume hood. The 0°C start prevents runaway exotherms and minimizes dimer formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (

) should disappear, and a new polar spot ( -

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

-

-

Purification: Dry the organic layer over

, filter, and concentrate. If the crude oil is colored, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure product as a yellow solid/oil.

Analytical Validation (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

8.05 (t, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.28 (d, 1H, Ar-H), 3.72 (t, 4H, Morpholine O- -

Interpretation: The singlet at ~3.58 ppm is diagnostic of the benzylic methylene bridge, confirming the "benzyl" structure versus the "phenyl" analog (which lacks this signal).

Application in Drug Discovery[4][7]

This compound is primarily used as an intermediate for Kinase Inhibitors . The general workflow involves reducing the nitro group to an aniline, which is then coupled to a heterocycle (e.g., quinazoline, pyrimidine) to form the final drug candidate.

Downstream Workflow

The reduction of the nitro group is the critical next step.

Figure 2: Transformation of CAS 552883-91-7 into bioactive kinase inhibitors.

Why this Scaffold?

-

Solubility: The morpholine ring (pKa ~8.3) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.

-

Metabolic Stability: The benzylic linkage is generally more stable to oxidative metabolism than direct phenyl-morpholine attachments in certain contexts.

-

Fluorine Effect: The fluorine atom at the 3-position (ortho to the nitro/amine) modulates the pKa of the aniline, affecting the hydrogen bond donor capability of the final drug's hinge-binding region.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Specific Risk: Benzylic halides (precursors) are lachrymators. The final nitro product is less volatile but should be treated as a potential sensitizer.

-

Storage: Store in a cool, dry place under inert atmosphere (

). Nitro compounds can darken upon prolonged exposure to light.

References

-

National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CAS 552883-91-7. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Morpholines and Benzylic Amines. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a specialized intermediate in medicinal chemistry.

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a bifunctional synthetic building block characterized by a morpholine ring linked via a methylene bridge to a fluorinated nitrobenzene core. Unlike its direct phenyl-analog (a key intermediate for Linezolid), the benzyl variant introduces a methylene spacer (

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for developing kinase inhibitors and antibacterial agents where the 3-fluoro-4-nitro motif acts as a masked aniline precursor. Its physicochemical profile balances the solubility-enhancing properties of morpholine with the lipophilic, electron-withdrawing nature of the fluoronitrobenzyl group.

Chemical Identity & Structural Analysis[1][2]

This molecule is defined by three distinct pharmacophoric elements: the solubilizing morpholine ring, the flexible methylene linker , and the reactive 3-fluoro-4-nitrobenzene headgroup.

| Attribute | Detail |

| Chemical Name | 4-(3-Fluoro-4-nitrobenzyl)morpholine |

| Systematic Name | 4-[(3-Fluoro-4-nitrophenyl)methyl]morpholine |

| Molecular Formula | |

| Molecular Weight | 240.23 g/mol |

| Key Precursors | 3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2) + Morpholine |

| Structural Class | |

| Electronic Features | Nitro group ( |

Structural Distinction Note

Researchers often confuse this compound with 4-(3-Fluoro-4-nitrophenyl)morpholine (CAS 218301-62-3).

-

Phenyl Analog: Morpholine attached directly to the ring. Rigid; used in Linezolid synthesis.

-

Benzyl Analog (This Topic): Morpholine attached via

. Flexible; used as a distinct spacer in kinase inhibitor design.

Physicochemical Properties Profile

The following data synthesizes experimental trends from the benzylmorpholine class and calculated values for this specific fluorinated derivative.

Solubility & Lipophilicity

The introduction of the fluorine atom at the meta position (relative to the alkyl chain) increases lipophilicity compared to the non-fluorinated parent, while the morpholine nitrogen maintains aqueous solubility at physiological pH.

| Property | Value (Approx/Calc) | Context & Impact |

| LogP (Octanol/Water) | 1.9 – 2.2 | Moderate lipophilicity; ideal for CNS penetration and cell permeability. |

| LogD (pH 7.4) | 1.2 – 1.5 | The basic nitrogen is partially ionized at pH 7.4, improving aqueous solubility. |

| pKa (Conjugate Acid) | 7.2 – 7.6 | The benzyl group is less electron-withdrawing than a phenyl group, keeping the morpholine nitrogen moderately basic. |

| Water Solubility | Low to Moderate | Soluble in aqueous acid; requires organic cosolvents (DMSO, MeOH) in neutral form. |

| Polar Surface Area (PSA) | ~58 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |

Solid-State & Thermal Properties

-

Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity and crystal packing forces).

-

Melting Point: Predicted range 45–55 °C (Lower than the phenyl analog due to the flexible methylene linker disrupting crystal packing).

-

Boiling Point: >300 °C (Decomposes before boiling at atm pressure).

Synthesis Protocol & Methodology

The most robust synthesis route involves the nucleophilic substitution (

Reaction Pathway Visualization

The following diagram illustrates the alkylation pathway and the subsequent reduction potential.

Caption:

Step-by-Step Experimental Procedure

Safety Note: 3-Fluoro-4-nitrobenzyl bromide is a lachrymator and corrosive . All operations must be performed in a fume hood.

-

Preparation : Dissolve 3-Fluoro-4-nitrobenzyl bromide (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Base Addition : Add Potassium Carbonate (

, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq) to scavenge the HBr byproduct. -

Nucleophilic Attack : Add Morpholine (1.1 eq) dropwise at 0 °C to prevent exotherms.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

-

Workup :

-

Quench with water.

-

Extract with DCM (

). -

Wash organic layer with Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification : If the product is an oil, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Expert Insights: Structure-Activity Relationship (SAR)

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over others.

The "Fluorine Effect"

The fluorine atom at position 3 serves two roles:

-

Metabolic Blocking: It blocks the metabolic oxidation of the benzyl ring at a vulnerable position.

-

Electronic Modulation: It exerts an inductive withdrawing effect (

), which lowers the pKa of the aniline formed after nitro reduction. This is crucial for tuning the hydrogen bond donor capability of downstream amide drugs.

The Benzyl Linker Advantage

Compared to the rigid phenyl-morpholine (Linezolid-type), the benzyl-morpholine allows the morpholine ring to rotate freely.

-

Implication: In kinase binding pockets, this flexibility allows the morpholine oxygen to adopt the optimal orientation for hydrogen bonding with the hinge region or solvent front, often improving

values by orders of magnitude.

Handling & Safety (MSDS Highlights)

While the final product is stable, the precursors require strict handling protocols.

-

Precursor Hazard: 3-Fluoro-4-nitrobenzyl bromide causes severe skin burns and eye damage (Category 1B).

-

Product Hazard: Treat as a potential irritant. Avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place (

recommended) under inert atmosphere (

References

-

Fisher Scientific . 3-Fluoro-4-nitrobenzyl bromide, 97% Safety Data Sheet and Properties. Retrieved from

-

National Center for Biotechnology Information (PubChem) . Compound Summary for CAS 2689-39-6 (Phenyl Analog Comparison). Retrieved from

-

GuideChem . 4-(3-Fluoro-4-nitrobenzyl)morpholine Custom Synthesis & Suppliers. Retrieved from

-

Accel Scientific . 4-(4-Nitrobenzyl)morpholine (Non-fluorinated Analog Properties). Retrieved from

Sources

The Morpholine Scaffold: A Privileged Motif for Targeting Key Pathologies

A Technical Guide for Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and an ideal pKa for physiological conditions—make it a highly versatile building block for developing novel therapeutics.[3][4] This guide provides an in-depth analysis of the key therapeutic targets of morpholine derivatives, moving beyond a simple list to explain the causal relationships behind their efficacy. We will explore the molecular targets in major disease areas, detail the experimental protocols for their validation, and present the underlying structure-activity relationships that drive potency and selectivity.

The Morpholine Advantage: Physicochemical and Structural Properties

The utility of the morpholine ring is not accidental; it stems from a unique combination of structural and electronic features that make it exceptionally suitable for drug design.[1] The presence of an oxygen atom enhances hydrophilicity and provides a hydrogen bond acceptor, while the basic nitrogen atom (pKa ≈ 8.7) is partially protonated at physiological pH.[3][5] This balance of hydrophilic and lipophilic character is crucial for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates, particularly for enhancing permeability across the blood-brain barrier (BBB), a critical challenge in developing drugs for the central nervous system (CNS).[3][6][7]

The flexible "chair" conformation of the morpholine ring allows its substituents to be oriented in precise three-dimensional arrangements, enabling optimal interactions with the binding pockets of target proteins.[3][8] This adaptability makes the morpholine moiety more than just a passive scaffold; it can be an active pharmacophore that directly participates in binding to enhance potency and selectivity.[2][3]

Therapeutic Area I: Central Nervous System and Neurodegenerative Disorders

Morpholine derivatives have shown exceptional promise in treating CNS disorders, largely due to the scaffold's ability to confer BBB permeability.[6][9] The targets in this area are primarily enzymes and receptors whose dysregulation leads to the progressive deterioration of neuronal function.[10][11]

Key Molecular Targets

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily improve cognitive function. Morpholine derivatives have been developed as potent dual inhibitors of both enzymes.[6][10] The morpholine ring often positions the rest of the molecule for optimal interaction within the enzyme's active site.[6]

-

Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are critical in the metabolism of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key strategy in Parkinson's disease treatment to increase dopamine levels in the brain.[11] Several morpholine-based compounds have been identified as highly potent and selective MAO-B inhibitors.[6][12] For instance, replacing a piperidine ring with a morpholine ring in certain compounds has resulted in a 100-fold increase in activity towards MAO-B, as the morpholine ring interacts favorably with the enzyme's entrance cavity.[13]

-

Kinases (e.g., LRRK2): Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease.[13] These mutations lead to increased kinase activity and subsequent neuronal damage. The development of brain-penetrant LRRK2 inhibitors is a major goal, and morpholine-containing compounds are being actively investigated for this purpose.[13]

-

Neurotransmitter Receptors: Morpholine derivatives can modulate various receptors involved in mood and pain, often by mimicking the structure of endogenous ligands.[3][8] This includes cannabinoid receptors, which are targets for pain, appetite, and mood disorders, and the M1 subtype of muscarinic acetylcholine receptors, which are being explored for cognitive enhancement in Alzheimer's disease.[4][13]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method (based on Ellman's reagent) to quantify the inhibition of AChE by a test compound. The trustworthiness of this assay lies in its direct measurement of the enzyme's catalytic activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An active inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compound (e.g., morpholine derivative) in DMSO.

-

Prepare a 10 mM DTNB stock solution in the phosphate buffer.

-

Prepare a 10 mM ATCh stock solution in deionized water.

-

Prepare a solution of AChE enzyme (from Electrophorus electricus) in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 10 µL of the test compound at various concentrations (serial dilutions). For the control, add 10 µL of DMSO.

-

Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the ATCh substrate solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Therapeutic Area II: Oncology

The morpholine scaffold is a key feature in many targeted cancer therapies, particularly those aimed at inhibiting the signaling pathways that drive aberrant cell growth and proliferation.[14][15]

Key Molecular Targets

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism.[16] Its dysregulation is a common feature in many cancers, making it a prime target for drug development.[14][17] Morpholine is a core structural component of several potent and selective PI3K and mTOR inhibitors.[3] The morpholine oxygen often forms a critical hydrogen bond in the hinge region of the kinase active site, a key interaction for potent inhibition. Dual inhibition of both PI3K and mTOR is a particularly attractive strategy to overcome resistance mechanisms.[3]

-

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[18] Inhibiting VEGFR-2 can starve tumors of essential nutrients. Novel morpholine-benzimidazole-oxadiazole derivatives have been designed as selective VEGFR-2 inhibitors for the treatment of cancers like colon cancer.[18]

-

Other Kinases and Cell Cycle Proteins: Morpholine derivatives have been shown to target other proteins involved in the cell cycle. For example, some compounds downregulate cyclins (like Cyclin D1) and matrix metalloproteinases (MMPs), while upregulating tumor suppressors like p53, ultimately inducing apoptosis (programmed cell death).[19][20]

Experimental Protocol: MTT Cell Viability Assay

This assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) effect of a compound on cancer cell lines. Its self-validating nature comes from the principle that only metabolically active, living cells can perform the required chemical conversion.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Cell Seeding:

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine derivative in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO in media).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the media.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Shake the plate for 5 minutes and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control wells.

-

Plot the viability against the log of the compound concentration to determine the IC50 value.

-

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [17] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [20] |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [20] |

Therapeutic Area III: Infectious Diseases

The morpholine scaffold is present in several approved antimicrobial agents and is a fertile ground for the discovery of new drugs to combat infectious diseases, including those caused by drug-resistant pathogens.[15][21]

Key Molecular Targets

-

Bacterial Protein Synthesis: The antibiotic Linezolid , which contains a morpholine ring, is a classic example.[5] It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. This is a distinct mechanism of action that gives it activity against resistant Gram-positive bacteria.

-

Fungal Ergosterol Biosynthesis: The antifungal drug Amorolfine works by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway: Delta-14-reductase and Delta-7,8-isomerase.[22] Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to fungal cell death.

-

Bacterial Resistance Mechanisms: Beyond direct killing, morpholine derivatives are being explored as "antibiotic enhancers" or "adjuvants" to resensitize resistant bacteria to existing antibiotics.[23] Potential targets include:

-

Efflux Pumps (e.g., AcrAB-TolC): These pumps actively expel antibiotics from the bacterial cell. Morpholine derivatives can inhibit these pumps, increasing the intracellular concentration of the antibiotic.[23]

-

Penicillin-Binding Proteins (PBP2a): In Methicillin-resistant Staphylococcus aureus (MRSA), PBP2a confers resistance to beta-lactam antibiotics. Some morpholine compounds can interact with an allosteric site on PBP2a, restoring the efficacy of antibiotics like oxacillin.[23]

-

Conclusion and Future Outlook

The morpholine scaffold is far more than a simple heterocyclic amine; it is a privileged pharmacophore that medicinal chemists have successfully employed to tackle a wide array of therapeutic targets.[2][24] Its ability to modulate pharmacokinetic properties, enhance potency through specific molecular interactions, and serve as a versatile synthetic building block ensures its continued relevance in drug discovery.[1][3] Future research will likely focus on leveraging these properties to design multi-target agents, such as dual kinase/MAO inhibitors for neuro-oncology, and to develop novel compounds that can overcome the persistent challenge of antimicrobial resistance.[12][14][23] The continued exploration of new synthetic routes will further expand the chemical diversity of morpholine derivatives, paving the way for the next generation of innovative therapeutics.[15]

References

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.

- Khamitova, G., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (Year N/A). Journal of Chemical Reviews.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (N/A).

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PMC.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput

- Biological activities of morpholine derivatives and molecular targets involved. (N/A).

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (N/A). RSC Publishing.

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.

- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (N/A). PMC.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.

- Antimicrobial activity of morpholine derivatives 3-6. (N/A).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. mdpi.com [mdpi.com]

- 17. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. jchemrev.com [jchemrev.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Methodological & Application

Application Note: Strategic Synthesis of Morpholine Derivatives in Drug Discovery

Abstract

Morpholine (1,4-oxazinane) is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (anticancer). Its inclusion typically improves water solubility, lowers logP, and modulates the pKa of drug candidates to physiological ranges. This application note provides a rigorous, step-by-step guide for the synthesis of morpholine derivatives. We contrast the "De Novo" Cyclization strategy (for core scaffold construction) with the Buchwald-Hartwig Amination (for late-stage functionalization), providing validated protocols, decision matrices, and troubleshooting frameworks for high-yield acquisition.

Strategic Overview: The "Make vs. Modify" Decision Matrix

Before initiating wet chemistry, the synthetic route must be selected based on the structural requirements of the target molecule.

Decision Matrix (DOT Visualization)

Figure 1: Synthetic decision tree for selecting the optimal morpholine formation pathway.

Protocol A: Late-Stage N-Arylation (Buchwald-Hartwig)

Application: Rapid generation of library compounds where morpholine is attached to an aromatic scaffold.

Mechanism: Palladium-catalyzed cross-coupling.[1]

Critical Advantage: Works on unactivated aryl chlorides/bromides where

Reagents & Materials[2][3][4][5][6][7]

-

Substrate: Aryl Halide (1.0 equiv)

-

Amine: Morpholine (1.2 – 1.5 equiv)

-

Catalyst:

or -

Ligand: XPhos or BINAP (Dialkylbiaryl phosphines are preferred for secondary amines).

-

Base:

(Sodium tert-butoxide) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Protocol

-

Inert Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-complexation:

-

Add

(1.5 mol%) and XPhos (3.0 mol%) to the flask. -

Add anhydrous Toluene (5 mL/mmol substrate).

-

Expert Insight: Stir at room temperature for 5–10 minutes. The solution color often shifts (e.g., dark purple to orange/brown), indicating active catalyst formation (

).

-

-

Substrate Addition:

-

Add the Aryl Halide (1.0 equiv).

-

Add

(1.5 equiv). Note: Handle quickly to minimize moisture absorption. -

Add Morpholine (1.2 equiv) via syringe.

-

-

Reaction:

-

Seal the vessel and heat to 80–110°C (reflux if using Toluene).

-

Monitor via TLC or LC-MS every 2 hours.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexane:EtOAc).

Mechanistic Validation (Self-Validating System)

To ensure the reaction is proceeding via the catalytic cycle and not a side reaction, observe the following:

Figure 2: Catalytic cycle. Failure at the 'Deprotonation' step (due to wet base) is the most common cause of stalled reactions.

Protocol B: De Novo Synthesis (Cyclization)

Application: Creating the morpholine ring from acyclic precursors. Essential when the morpholine ring itself requires substitution (e.g., 2,6-dimethylmorpholine).

Method: Diethanolamine Cyclodehydration

Note: This is a classical industrial method.[2] For lab-scale synthesis of substituted morpholines, alkylation of primary amines with bis(2-chloroethyl)ether is often preferred.

Step-by-Step Protocol (Acid Catalyzed)

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Charge Diethanolamine (1.0 equiv) and Toluene (solvent carrier for water removal).

-

Acid Addition: Add p-Toluenesulfonic acid (pTsOH, 1.1 equiv) or concentrated

(carefully). -

Reflux: Heat to reflux.[3] The reaction is driven by the removal of water (azeotropic distillation).

-

Endpoint: Reaction is complete when water collection in the Dean-Stark trap ceases (theoretical volume reached).

-

-

Neutralization: Cool to RT. Basify with NaOH (aq) to pH > 10 to liberate the free amine.

-

Extraction: Extract with DCM or Ether. Dry over

. -

Distillation: Morpholine is a volatile liquid (bp ~129°C). Purify by fractional distillation.[3]

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A (Buchwald) | Protocol B (Cyclization) |

| Primary Use | Attaching Morpholine to Aromatics | Building the Morpholine Ring |

| Atom Economy | Moderate (Loss of HX) | High (Loss of H2O) |

| Substrate Scope | Aryl Chlorides, Bromides, Triflates | Amino Alcohols, Diols |

| Key Risk | Catalyst Poisoning / Oxidation | Harsh Conditions (Acid/Heat) |

| Typical Yield | 80–95% | 60–85% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol A) | Catalyst deactivation ( | Ensure rigorous degassing. Switch to XPhos Pd G3 precatalyst. |

| Start Material Remains (Protocol A) | Base hydrolysis | Use fresh NaOtBu (stored in glovebox). Switch to |

| Black Precipitate (Protocol A) | "Pd Black" formation | Ligand concentration too low. Increase Ligand:Pd ratio to 2:1. |

| Charring (Protocol B) | Temperature too high | Use pTsOH in Toluene (lower temp) instead of neat |

Safety & Handling

-

Morpholine: Flammable liquid, corrosive, and hygroscopic. Causes severe skin burns. Handle in a fume hood.

-

Sodium tert-butoxide: Pyrophoric hazard. Reacts violently with water.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

References

-

Review of Morpholine Bioactivity: Khamitova, A. E., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds."[4][5] Drug development & registration, 2023.

-

Buchwald-Hartwig Protocol (TCI Chemicals): "Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." TCI Chemicals Application Note.

-

General Morpholine Properties & Drug Design: Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[6][4] Journal of Chemical Reviews, 2020.

-

Classical Synthesis (Diethanolamine): "Process of producing morpholine from diethanolamine."[3] US Patent 2,777,846.

-

Microwave Assisted Synthesis: Yamada, et al. "Buchwald–Hartwig amination between 4-chloroanisole and morpholine." ResearchGate, 2024.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 4-(3-Fluoro-4-nitrobenzyl)morpholine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties and the ability to interact with multiple biological targets. The morpholine ring is a quintessential example of such a scaffold, featured in a multitude of approved drugs.[1][2] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve oral bioavailability, making it a valuable building block in drug design.[3]

This guide focuses on 4-(3-Fluoro-4-nitrobenzyl)morpholine , a synthetic compound that combines the beneficial properties of the morpholine moiety with a substituted aromatic system designed to modulate biological activity. The presence of a fluoro group can enhance binding affinity and metabolic resistance, while the nitro group, a strong electron-withdrawing feature, significantly alters the electronic properties of the phenyl ring and can serve as a synthetic handle for further chemical modifications or play a direct role in the compound's mechanism of action.[4][5][6]

Given the prevalence of the morpholine scaffold in oncology, particularly in the development of kinase inhibitors, this document will outline the application of 4-(3-Fluoro-4-nitrobenzyl)morpholine as a putative anti-cancer agent.[7][8] The protocols provided will focus on the initial stages of in vitro evaluation: assessing cytotoxicity against cancer cell lines and determining its potential to inhibit protein kinase activity.

Physicochemical Properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These parameters influence solubility, permeability, and ultimately, the compound's pharmacokinetic profile. The properties for 4-(3-Fluoro-4-nitrobenzyl)morpholine are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H13FN2O3 | [9] |

| Molecular Weight | 240.23 g/mol | Calculated |

| Predicted XlogP | 1.3 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Predicted Solubility | Soluble in DMSO | General Chemical Knowledge |

Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Rationale

The initial step in evaluating a potential anti-cancer compound is to determine its effect on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.[10][11] It quantifies adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[12] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the test compound. The "add-mix-measure" format simplifies the process and is ideal for screening a range of concentrations to determine the half-maximal inhibitory concentration (IC50).[11]

Materials

-

4-(3-Fluoro-4-nitrobenzyl)morpholine

-

Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well microplates

-

Luminometer

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-(3-Fluoro-4-nitrobenzyl)morpholine in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to prepare these working solutions at 2X the final concentration.

-

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well, but should be optimized for each cell line).

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the prepared 2X compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all other readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Kinase Inhibition Assessment using ADP-Glo™ Kinase Assay

Scientific Rationale

Many anti-cancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[8][14] The ADP-Glo™ Kinase Assay is a universal, luminescent-based method for measuring kinase activity.[15][16] It quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of the test compound indicates inhibition of the kinase.[17] This assay is highly sensitive and can be used to screen for inhibitors of virtually any ADP-generating enzyme.[18]

Materials

-

4-(3-Fluoro-4-nitrobenzyl)morpholine

-

Recombinant protein kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like AKT)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine Triphosphate (ATP)

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, low-volume 384-well plates

-

Luminometer

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-(3-Fluoro-4-nitrobenzyl)morpholine in DMSO.

-

Create a serial dilution series of the compound in the appropriate kinase reaction buffer.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the components in the following order:

-

Kinase reaction buffer.

-

Test compound dilutions (or DMSO for control).

-

Recombinant kinase.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final volume of the kinase reaction is typically 5 µL.[15]

-

-

Kinase Reaction Incubation:

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

-

ADP-Glo™ Assay:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15]

-

Incubate at room temperature for 40 minutes.[15]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via luciferase.[16]

-

Incubate at room temperature for 30-60 minutes.[16]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no kinase" control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Workflow for in vitro kinase inhibition assay.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7. Available from: [Link]

-

Molinspiration Cheminformatics. (n.d.). R&D Chemicals. Available from: [Link]

-

Molinspiration Cheminformatics. (n.d.). Molinspiration. Available from: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. Available from: [Link]

-

World Journal of Pharmaceutical and Medical Research. (2025). Molinspiration is inspiration to molecule by software in drug discovery. Available from: [Link]

-

Bio-protocol. (2019). molinspiration: broad range of cheminformatics software tools supporting molecule manipulation. Available from: [Link]

-

bio.tools. (n.d.). SwissADME. Available from: [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Available from: [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available from: [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

- Molinspiration Cheminformatics: Significance and symbolism. (2025). Journal of Pharmaceutical and Medical Research.

-

Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Available from: [Link]

-

Rinaldi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

-

Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Available from: [Link]

-

Rinaldi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). Schematic workflow is summarizing the virtual screening of kinase inhibitors. Available from: [Link]

-

PubChemLite. (n.d.). 4-[(3-fluoro-4-nitrophenyl)methyl]morpholine. Available from: [Link]

-

ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

- National Institutes of Health. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.

-

ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Available from: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Available from: [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

-

ResearchGate. (n.d.). Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. Available from: [Link]

-

ScienceDirect. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

-

National Institutes of Health. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Available from: [Link]

-

UQ eSpace. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. Available from: [Link]

-

National Institutes of Health. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PMC. Available from: [Link]

-

National Institutes of Health. (2011). 4-(3-Fluoro-4-nitro-phen-yl)morpholin-3-one. PubMed. Available from: [Link]

-

PubChem. (n.d.). 4-(3-Nitrobenzyl)morpholine. Available from: [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available from: [Link]

-

FooDB. (2010). Showing Compound Morpholine (FDB008207). Available from: [Link]

-

PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. benthamscience.com [benthamscience.com]

- 5. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 4-[(3-fluoro-4-nitrophenyl)methyl]morpholine (C11H13FN2O3) [pubchemlite.lcsb.uni.lu]

- 10. promega.com [promega.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 13. OUH - Protocols [ous-research.no]

- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]

Application of 4-(3-Fluoro-4-nitrobenzyl)morpholine in medicinal chemistry

Application Note: 4-(3-Fluoro-4-nitrobenzyl)morpholine in Medicinal Chemistry

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a specialized synthetic intermediate employed primarily to introduce a solubilizing morpholine moiety into lipophilic drug scaffolds via a metabolically stable benzyl linker. Unlike the direct phenyl-morpholine attachment seen in antibiotics like Linezolid, the benzyl-morpholine motif offers greater rotational freedom and disrupts planarity, which is critical for fitting into solvent-exposed pockets of enzymes such as Tyrosine Kinases (e.g., EGFR, VEGFR).

This guide details the synthesis, reduction, and application of this scaffold, focusing on its role as a precursor to 2-Fluoro-4-(morpholinomethyl)aniline —a "privileged structure" for generating water-soluble kinase inhibitors.

Chemical Rationale & Pharmacophore Logic

The utility of this molecule stems from the synergistic effects of its three functional components. Understanding this causality is essential for rational drug design.

| Component | Function in Medicinal Chemistry | Mechanistic Insight |

| Morpholine Ring | Solubility Enhancer | The ether oxygen lowers LogP (lipophilicity) and acts as a weak hydrogen bond acceptor, improving aqueous solubility and oral bioavailability without significant metabolic liability. |

| Fluorine (C3) | Metabolic Blocker / Electronic Modulator | Located ortho to the nitro (and eventual amine), the fluorine atom withdraws electrons inductively ( |

| Nitro Group ( | Masked Nucleophile | Acts as a robust protecting group for the amine. Once the scaffold is assembled, the nitro is reduced to an aniline, which serves as the "warhead" attachment point (e.g., for hinge-binding motifs in kinase inhibitors). |

| Benzyl Linker | Spacer Arm | Unlike direct aryl-morpholine bonds, the methylene ( |

Experimental Protocols

Protocol A: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

Objective: Installation of the morpholine tail via Nucleophilic Substitution (

Reagents:

-

3-Fluoro-4-nitrobenzyl bromide (1.0 eq) [Caution: Lachrymator]

-

Morpholine (1.2 eq)[1]

-

Potassium Carbonate (

) (2.0 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 3-Fluoro-4-nitrobenzyl bromide (e.g., 5.0 g) and anhydrous ACN (50 mL).

-

Base Addition: Add

(powdered) to the stirring solution. -

Nucleophilic Attack: Dropwise add Morpholine at 0°C to control the exotherm. The reaction is driven by the nucleophilic nitrogen of morpholine attacking the benzylic carbon.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[2] The bromide leaving group drives the reaction to completion.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

-

Expected Yield: >85%

-

Appearance: Yellowish solid/crystalline.[1]

-

Protocol B: Reduction to 2-Fluoro-4-(morpholinomethyl)aniline

Objective: Activation of the "masked" amine for downstream coupling. This is the critical step that generates the active pharmaceutical ingredient (API) building block.

Reagents:

-

4-(3-Fluoro-4-nitrobenzyl)morpholine (from Protocol A)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Suspension: Dissolve the nitro compound in Ethanol/Water.

-

Activation: Add Iron powder and

. -

Reduction: Heat to reflux (approx. 80°C) for 2–3 hours. The reaction color will change from yellow (nitro) to dark/brown (iron oxides).

-

Note:

can be used as a cleaner alternative, but Fe/

-

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Basify with saturated

to pH 9 (ensures aniline is free base). Extract with DCM. -

Validation:

should show the disappearance of the benzyl protons' downfield shift and the appearance of a broad

Downstream Application: Kinase Inhibitor Synthesis

The resulting aniline, 2-Fluoro-4-(morpholinomethyl)aniline , is a versatile nucleophile. It is frequently coupled with chloro-pyrimidines or chloro-quinazolines to form the core of EGFR/VEGFR inhibitors.

Workflow Logic:

-

Core Scaffold: 4-Chloro-quinazoline derivative.

-

Coupling:

reaction with the aniline. -

Result: The quinazoline binds the ATP pocket; the benzyl-morpholine tail extends towards the solvent, improving solubility.

Visualizing the Pathway (DOT Diagram)

Caption: Synthetic workflow transforming the nitro-benzyl precursor into the active aniline building block for drug discovery.

Comparative Analysis: Benzyl vs. Phenyl Morpholines

It is crucial to distinguish this scaffold from the Linezolid intermediate.

| Feature | 4-(3-Fluoro-4-nitrobenzyl)morpholine (This Topic) | 4-(2-Fluoro-4-nitrophenyl)morpholine (Linezolid Int.) |

| Linker | Methylene ( | None (Direct C-N bond) |

| Geometry | Flexible, "Bent" shape | Rigid, Planar |

| Electronic Effect | Morpholine is insulated from the ring. | Morpholine donates electrons into the ring (Resonance). |

| Primary Use | Kinase Inhibitors (Solvent tail) | Antibiotics (Core pharmacophore) |

| Synthesis | Benzylic Alkylation ( | Aryl Fluoride Displacement ( |

Safety & Handling Protocols

-

Lachrymator Hazard: The starting material (benzyl bromide derivative) is a potent lachrymator. All weighing and transfers must occur within a certified fume hood.

-

Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

-

Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be segregated from standard organic waste.

References

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. PMC. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020).[3][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Morpholine Synthesis and Application. Retrieved from [Link]

Sources

- 1. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-(3-Fluoro-4-nitrobenzyl)morpholine as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, a structural motif that imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2] When combined with a fluorinated nitroaromatic system, it forms a powerful building block for a range of therapeutics. This guide focuses on 4-(3-Fluoro-4-nitrobenzyl)morpholine , a key precursor whose strategic design enables access to a diverse chemical space for drug discovery.

The core value of this precursor lies in its distinct functional handles:

-

The Nitro Group: A versatile functional group that can be readily reduced to a primary aniline. This aniline is a critical anchor point for constructing amides, ureas, carbamates, and for building complex heterocyclic systems.[3]

-

The Fluorine Substituent: Positioned meta to the nitro group, this fluorine atom can significantly modulate the pKa of the eventual aniline, alter metabolic pathways, and enhance binding affinity to target proteins through specific electronic interactions.

-

The Benzylic Methylene Bridge: This -CH₂- linker provides rotational flexibility and separates the morpholine ring from the aromatic system, which can be crucial for optimizing ligand-receptor geometry compared to direct N-aryl linkages.

-

The Morpholine Moiety: A classic "solubility handle" that also offers metabolic stability and a basic nitrogen atom for salt formation if required.[4]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of 4-(3-fluoro-4-nitrobenzyl)morpholine in the synthesis of advanced API intermediates, with a particular focus on its utility in generating analogs of the oxazolidinone class of antibiotics.

Part 1: Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's properties and safe handling requirements is paramount for successful and safe laboratory execution.

Physicochemical Data

The key properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine and its direct synthetic precursor are summarized below. Data for the title compound is estimated based on structurally similar molecules, such as 4-(2-Fluoro-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine, due to a lack of specific experimental data in public literature.[5][6][7]

| Property | Value (Estimated/Known) | Source/Rationale |

| IUPAC Name | 4-((3-Fluoro-4-nitrophenyl)methyl)morpholine | --- |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | --- |

| Molecular Weight | 240.23 g/mol | --- |

| Appearance | Pale yellow to yellow solid | Analogy to nitroaromatic compounds |

| Melting Point | 100-115 °C | Estimated based on related structures[6] |

| Solubility | Soluble in DCM, EtOAc, Acetone; Sparingly soluble in alcohols; Insoluble in water. | Polarity of the molecule |

| CAS Number | Not assigned / Not readily available | --- |

Safety and Handling